molecular formula C15H14N4 B14271755 2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) CAS No. 132839-11-3

2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine)

Katalognummer: B14271755
CAS-Nummer: 132839-11-3
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: OXQXPJSDWWMAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two 6-methyl-2-pyridyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dipyridylpyrazole: Similar structure but lacks the methyl groups on the pyridyl rings.

    3,5-Dimethylpyrazole: Lacks the pyridyl groups, only has methyl substituents on the pyrazole ring.

Uniqueness

3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole is unique due to the presence of both pyridyl and methyl groups, which enhance its ability to form stable complexes with metal ions and its potential biological activities .

Eigenschaften

CAS-Nummer

132839-11-3

Molekularformel

C15H14N4

Molekulargewicht

250.30 g/mol

IUPAC-Name

2-methyl-6-[3-(6-methylpyridin-2-yl)-1H-pyrazol-5-yl]pyridine

InChI

InChI=1S/C15H14N4/c1-10-5-3-7-12(16-10)14-9-15(19-18-14)13-8-4-6-11(2)17-13/h3-9H,1-2H3,(H,18,19)

InChI-Schlüssel

OXQXPJSDWWMAGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=CC(=NN2)C3=CC=CC(=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.